molecular formula C10H12ClN3O7S2 B14508636 2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid CAS No. 64157-96-6

2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid

Cat. No.: B14508636
CAS No.: 64157-96-6
M. Wt: 385.8 g/mol
InChI Key: SAQXFEUBKQUVAM-UHFFFAOYSA-N
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Description

2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid is an organic compound that contains both nitro and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid typically involves multiple steps. One common method starts with the nitration of benzene to introduce nitro groups at the 3 and 5 positions. This is followed by sulfonation to add the sulfonic acid group at the 1 position. The next step involves the introduction of the 2-[(2-chloroethyl)sulfanyl]ethyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield. Safety measures are crucial due to the presence of reactive groups and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific pathways or molecules.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonic acid group can enhance solubility and facilitate interactions with other molecules. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane:

    2-[(2-chloroethyl)sulfanyl]acetic acid: Contains a similar chloroethyl and sulfanyl group but has an acetic acid group instead of the benzene ring with nitro and sulfonic acid groups.

Uniqueness

2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid is unique due to the combination of nitro, sulfonic acid, and chloroethyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

64157-96-6

Molecular Formula

C10H12ClN3O7S2

Molecular Weight

385.8 g/mol

IUPAC Name

2-[2-(2-chloroethylsulfanyl)ethylamino]-3,5-dinitrobenzenesulfonic acid

InChI

InChI=1S/C10H12ClN3O7S2/c11-1-3-22-4-2-12-10-8(14(17)18)5-7(13(15)16)6-9(10)23(19,20)21/h5-6,12H,1-4H2,(H,19,20,21)

InChI Key

SAQXFEUBKQUVAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NCCSCCCl)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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